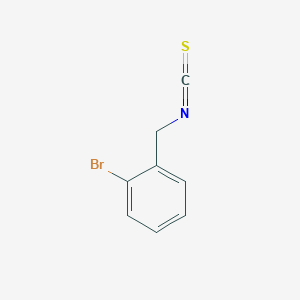

1-Bromo-2-(isothiocyanatomethyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-(isothiocyanatomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNS/c9-8-4-2-1-3-7(8)5-10-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZFIQSXNILACQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN=C=S)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2-(isothiocyanatomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-(isothiocyanatomethyl)benzene, also known as 2-bromobenzyl isothiocyanate, is an aromatic organic compound containing both a bromine atom and a reactive isothiocyanate functional group. While specific experimental data for this particular isomer is limited in publicly accessible literature, this guide provides a comprehensive overview of its predicted chemical properties, general synthesis methodologies, expected reactivity, and potential biological significance based on the known activities of related isothiocyanate compounds. This document aims to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and similar molecules in the fields of medicinal chemistry and drug development.

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₆BrNS | ChemSrc[1] |

| Molecular Weight | 228.11 g/mol | ChemSrc[1] |

| Exact Mass | 226.940 g/mol | ChemSrc[1] |

| CAS Number | 17863-40-0 | ChemSrc[1][2] |

| Topological Polar Surface Area (TPSA) | 44.5 Ų | ChemSrc[1] |

| Predicted logP | 3.05 | ChemSrc[1] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not published, a general and widely applicable method involves the reaction of the corresponding primary amine with a thiocarbonylating agent. A common and effective approach is the in-situ generation of a dithiocarbamate salt from the primary amine and carbon disulfide, followed by decomposition to the isothiocyanate.[3][4][5]

General Synthetic Protocol for Isothiocyanates from Primary Amines

This protocol is adapted from established methods for the synthesis of various alkyl and aryl isothiocyanates and can be applied to the synthesis of this compound from 2-bromobenzylamine.

Materials:

-

2-Bromobenzylamine (starting material)

-

Carbon disulfide (CS₂)

-

A suitable base (e.g., triethylamine (NEt₃) or potassium carbonate (K₂CO₃))

-

A desulfurylation agent (e.g., tosyl chloride (TsCl) or cyanuric chloride)[3][5]

-

An appropriate solvent system (e.g., dichloromethane (CH₂Cl₂), or a biphasic system like water/CH₂Cl₂)[3]

Procedure:

-

Formation of the Dithiocarbamate Salt: The primary amine (2-bromobenzylamine) is dissolved in the chosen solvent. The base is added, followed by the slow, dropwise addition of carbon disulfide at room temperature or below. The reaction mixture is stirred for a designated period to ensure the complete formation of the intermediate dithiocarbamate salt.[3]

-

Desulfurization: The desulfurylation agent is then introduced to the reaction mixture. This step is often performed at a low temperature to control the reaction rate. The choice of desulfurylation agent can influence the reaction conditions and work-up procedure.[3][5]

-

Work-up and Purification: Upon completion of the reaction, the mixture is typically washed with water and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified using standard techniques such as column chromatography on silica gel or distillation to yield the pure this compound.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Reactivity

The reactivity of this compound is dictated by its two primary functional groups: the bromo substituent on the aromatic ring and the isothiocyanate group on the methyl substituent.

-

Isothiocyanate Group: The isothiocyanate (-N=C=S) group is an electrophilic moiety that readily reacts with nucleophiles. It is particularly susceptible to attack by primary and secondary amines to form thiourea derivatives, and with alcohols and thiols to form thiocarbamates and dithiocarbamates, respectively. This reactivity is the basis for many of its biological activities and its use as a synthetic building block.[6]

-

Bromoaromatic Group: The bromine atom on the benzene ring deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the ortho and para positions. However, it can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for further functionalization of the aromatic core.

Potential Signaling Pathways and Biological Activity

While no specific biological studies have been reported for this compound, the broader class of isothiocyanates, particularly benzyl isothiocyanate (BITC), has been extensively studied for its potent anticancer and antimicrobial properties.[7][8][9]

Isothiocyanates are known to exert their biological effects through multiple mechanisms, including:

-

Induction of Oxidative Stress: Many isothiocyanates can generate reactive oxygen species (ROS) within cells, leading to oxidative damage and triggering apoptosis (programmed cell death).[7][9]

-

Inhibition of Phase I Enzymes and Induction of Phase II Enzymes: They can modulate the activity of drug-metabolizing enzymes, which plays a role in the detoxification of carcinogens.[10]

-

Induction of Apoptosis: Isothiocyanates can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of the Bcl-2 family of proteins.[7]

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells by arresting the cell cycle at different phases.[9]

-

Anti-inflammatory Effects: Some isothiocyanates exhibit anti-inflammatory properties by inhibiting signaling pathways such as NF-κB.[10]

-

Antimicrobial Activity: Isothiocyanates have shown broad-spectrum antimicrobial activity against various pathogens.[8]

A common signaling pathway activated by isothiocyanates in the context of cancer chemoprevention involves the Keap1-Nrf2 pathway, which regulates the expression of antioxidant and detoxification enzymes.

Generalized Isothiocyanate-Induced Signaling Pathway

References

- 1. 2-Bromobenzyl isothiocyanate | CAS#:17863-40-0 | Chemsrc [chemsrc.com]

- 2. 17863-40-0_2-Bromobenzyl isothiocyanateCAS号:17863-40-0_2-Bromobenzyl isothiocyanate【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 3. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isothiocyanate synthesis [organic-chemistry.org]

- 6. Some aspects of reactions of benzyl isothiocyanate with bovine sarcoplasmic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzyl isothiocyanate induces reactive oxygen species-initiated autophagy and apoptosis in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzyl isothiocyanate promotes apoptosis of oral cancer cells via an acute redox stress-mediated DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-(isothiocyanatomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 1-Bromo-2-(isothiocyanatomethyl)benzene, a molecule of interest in organic synthesis and drug discovery. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, 2-bromobenzyl bromide, followed by its conversion to the target isothiocyanate. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Overall Synthesis Pathway

The synthesis of this compound can be efficiently achieved in two primary steps starting from 2-bromotoluene. The first step involves the free-radical bromination of the benzylic methyl group of 2-bromotoluene to yield 2-bromobenzyl bromide. The subsequent step is a nucleophilic substitution reaction where the bromide in 2-bromobenzyl bromide is displaced by a thiocyanate anion to form the desired product.

Navigating Isothiocyanates: A Technical Guide to 1-Bromo-2-isothiocyanatobenzene

An important clarification regarding the topic of this guide: The initial request specified the chemical "1-Bromo-2-(isothiocyanatomethyl)benzene" with the CAS number 13037-60-0. However, this CAS number correctly corresponds to 1-Bromo-2-isothiocyanatobenzene . The compound this compound, also known as 2-Bromobenzyl isothiocyanate, has a different CAS number: 17863-40-0. Due to the availability of scientific data, this guide will focus on the characterization and known properties of 1-Bromo-2-isothiocyanatobenzene (CAS 13037-60-0) . Currently, there is a significant lack of publicly available technical information for this compound beyond its identification and commercial availability.

This technical whitepaper serves as a resource for researchers, scientists, and professionals in drug development, providing a concise overview of the chemical and physical properties of 1-Bromo-2-isothiocyanatobenzene.

Chemical Identity and Properties

1-Bromo-2-isothiocyanatobenzene is an aromatic organosulfur compound featuring a bromine atom and an isothiocyanate functional group substituted on a benzene ring. The quantitative physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 13037-60-0 | [1][2] |

| Molecular Formula | C₇H₄BrNS | [1] |

| Molecular Weight | 214.08 g/mol | [1][2] |

| Physical Form | Clear, colorless to pale yellow liquid | [3][4] |

| Density | 1.591 g/mL at 25 °C | [2] |

| Boiling Point | 257 °C at 770 mmHg | [2] |

| Refractive Index | n20/D 1.6843 | [2] |

| SMILES | BrC1=CC=CC=C1N=C=S | [5] |

| InChI Key | PAFORXDSYWMYGP-UHFFFAOYSA-N | [5] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 1-Bromo-2-isothiocyanatobenzene. The following tables summarize the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

¹H NMR (600 MHz, CDCl₃) [4]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 7.51 | dd | 8.1, 0.8 | 1H | Aromatic CH |

| 7.24 - 7.17 | m | 2H | Aromatic CH |

| 7.10 - 7.03 | m | | 1H | Aromatic CH |

¹³C NMR (151 MHz, CDCl₃) [4]

| Chemical Shift (δ) ppm |

|---|

| 137.8 |

| 133.3 |

| 131.4 |

| 128.3 |

| 128.2 |

| 127.0 |

| 120.8 |

Low-Resolution Mass Spectrometry (LRMS) [4]

| Method | m/z | Relative Intensity (%) |

|---|---|---|

| EI, 70 eV | 215 | 99 |

| 213 | 100 | |

| 134 | 57 |

| | 75 | 23 |

Synthesis and Reactivity

Synthesis

While a detailed, step-by-step synthesis protocol for 1-Bromo-2-isothiocyanatobenzene is not available in the searched literature, one source reports a yield of 78% for its formation.[4] The purification of the compound was achieved via flash column chromatography using hexane and ethyl acetate as eluents.[4]

Reactivity and Applications

The isothiocyanate group is a versatile functional group known for its reactivity towards nucleophiles. 2-Bromophenyl isothiocyanate has been utilized as a reactant in the synthesis of 4-monosubstituted and 4,4-disubstituted 1,4-dihydro-3,1-benzoxazine-2-thiones.[2] This suggests its potential as a building block in the synthesis of heterocyclic compounds, a common scaffold in medicinal chemistry.

Biological Activity and Signaling Pathways

At present, there is no publicly available information regarding the biological activity, mechanism of action, or any associated signaling pathways for 1-Bromo-2-isothiocyanatobenzene. The isothiocyanate class of compounds, in general, has been studied for various biological activities, but specific data for this brominated analog is lacking. Consequently, the creation of diagrams for signaling pathways or experimental workflows as requested is not possible.

Logical Workflow for Synthesis and Purification

Based on the limited information available, a general workflow for the synthesis and purification of 1-Bromo-2-isothiocyanatobenzene can be proposed.

Caption: Generalized workflow for the synthesis and purification of 1-Bromo-2-isothiocyanatobenzene.

Conclusion

1-Bromo-2-isothiocyanatobenzene (CAS 13037-60-0) is a commercially available chemical with defined physical and spectroscopic properties. Limited information on its synthesis and reactivity as a chemical building block exists. However, a significant knowledge gap is present in the public domain regarding its biological activities, potential therapeutic applications, and mechanisms of action. For researchers and drug development professionals, this compound represents a largely unexplored chemical entity. Future studies are warranted to elucidate its pharmacological profile and potential as a lead compound or a synthetic intermediate in drug discovery.

References

An In-depth Technical Guide on 1-Bromo-2-(isothiocyanatomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the core molecular properties of 1-Bromo-2-(isothiocyanatomethyl)benzene. Due to the limited availability of specific experimental data for this particular isomer, this document also presents relevant data from the closely related and extensively studied compound, Benzyl Isothiocyanate (BITC), to provide context for potential biological activity and areas of investigation.

Core Molecular Data: this compound

The molecular formula and weight for this compound are consistent with its isomers, for which data is publicly available.

| Property | Value |

| Molecular Formula | C₈H₆BrNS |

| Molecular Weight | 228.11 g/mol |

Note: Data is based on isomeric compounds such as 1-bromo-4-(isothiocyanatomethyl)benzene and 1-bromo-4-isothiocyanato-2-methyl-benzene.[1][2]

Experimental Protocols and Biological Activity

As of the date of this document, specific experimental protocols for the synthesis and detailed biological activity, including signaling pathway interactions, for this compound are not extensively described in publicly accessible scientific literature.

However, the functional group, benzyl isothiocyanate, is a well-researched pharmacophore. The parent compound, Benzyl Isothiocyanate (BITC), has been the subject of numerous studies, providing valuable insights into the potential mechanisms of action for its derivatives. The following sections detail the established signaling pathways and experimental approaches for BITC. Researchers investigating this compound may consider these as foundational methodologies and potential biological targets.

Biological Signaling Pathways of Benzyl Isothiocyanate (BITC)

BITC is known to modulate several critical signaling pathways involved in inflammation, cancer, and cellular stress responses.

Modulation of Inflammatory Pathways

BITC has been shown to attenuate inflammatory responses by inhibiting the activation of the NLRP3 inflammasome and downregulating the NF-κB and MAPK signaling pathways.[3]

Experimental Protocol: Inflammasome Activation Assay

A common method to assess the impact of a compound on inflammasome activation involves the use of THP-1 human monocytic cells, differentiated into macrophages.

-

Cell Culture and Differentiation: THP-1 cells are cultured and differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).

-

Stimulation: Differentiated macrophages are primed with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS) from P. aeruginosa or E. coli, to induce the expression of pro-IL-1β and NLRP3.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., BITC) before or during LPS stimulation.

-

Inflammasome Activation: The inflammasome is then activated using a second signal, typically ATP, which triggers the assembly of the NLRP3 inflammasome complex.

-

Quantification of IL-1β: The supernatant is collected, and the concentration of secreted IL-1β is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[3]

-

Western Blot Analysis: Cell lysates are analyzed by Western blotting to measure the expression levels of key proteins such as NLRP3, cleaved caspase-1, and pro-IL-1β to confirm the mechanism of inhibition.[3][4]

Caption: BITC inhibits inflammasome activation via NF-κB and NLRP3.

Regulation of Cancer Cell Proliferation and Survival

BITC has been demonstrated to induce autophagy and apoptosis in cancer cells through the modulation of mTOR and Notch signaling pathways.

Experimental Protocol: Analysis of mTOR Pathway Inhibition

-

Cell Lines: Human prostate cancer cell lines (e.g., Rv1 and PC3) are commonly used.

-

Treatment: Cells are treated with varying concentrations of BITC for different time points (e.g., 12, 24 hours).

-

Western Blot Analysis: Cell lysates are subjected to Western blotting to detect changes in the phosphorylation status of key mTOR pathway proteins. Antibodies against phospho-mTOR (Ser2481 and Ser2448), total mTOR, phospho-AKT (Ser473), and downstream targets like phospho-ULK1 (Ser757) are used.[5]

-

Autophagy Detection: The induction of autophagy is confirmed by monitoring the conversion of LC3-I to LC3-II via Western blot and by visualizing the formation of autophagic vacuoles using fluorescence microscopy after staining with acridine orange or transfection with GFP-LC3 plasmids.[5]

References

- 1. Benzene, 1-bromo-4-isothiocyanato-2-methyl- [webbook.nist.gov]

- 2. americanelements.com [americanelements.com]

- 3. Benzyl Isothiocyanate Attenuates Inflammasome Activation in Pseudomonas aeruginosa LPS-Stimulated THP-1 Cells and Exerts Regulation through the MAPKs/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzyl isothiocyanate inhibits inflammasome activation in E. coli LPS-stimulated BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzyl isothiocyanate induces protective autophagy in human prostate cancer cells via inhibition of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of 1-Bromo-2-(isothiocyanatomethyl)benzene with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 1-Bromo-2-(isothiocyanatomethyl)benzene with various nucleophiles. This compound is of significant interest in the field of drug development due to the versatile reactivity of the isothiocyanate functional group, which allows for covalent modification of biological macromolecules. This document details the fundamental reaction mechanisms, predictable reactivity patterns, and provides adaptable experimental protocols for studying these reactions. Particular emphasis is placed on the reactions with biologically relevant nucleophiles, such as amines and thiols, which are commonly found in protein structures.

Introduction

This compound is a bifunctional organic molecule featuring a reactive isothiocyanate group and a synthetically versatile brominated aromatic ring. The isothiocyanate moiety (-N=C=S) is a potent electrophile, readily undergoing addition reactions with a wide range of nucleophiles. This reactivity is the cornerstone of its utility in chemical biology and drug discovery, where it can be employed as a covalent binder to protein targets.

The presence of the ortho-bromo substituent on the benzene ring is anticipated to influence the electrophilicity of the isothiocyanate carbon through electronic effects. Furthermore, the methylene spacer between the aromatic ring and the isothiocyanate group differentiates its reactivity from aryl isothiocyanates.

Benzyl isothiocyanate (BITC), the parent compound lacking the bromo substituent, is a well-studied natural product found in cruciferous vegetables with demonstrated anticancer properties.[1][2][3] The anticancer activity of BITC and its analogs is often attributed to their ability to covalently modify critical cysteine residues in proteins involved in cellular signaling pathways, leading to apoptosis and cell cycle arrest.[4][5] This guide will delve into the chemical principles governing the reactivity of this compound, providing a foundation for its application in the design of novel therapeutic agents.

Core Reactivity Principles

The central carbon atom of the isothiocyanate group is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. Nucleophilic attack occurs at this carbon, leading to the formation of a tetrahedral intermediate, which then typically undergoes protonation to yield the final adduct.

Reaction with Amine Nucleophiles

Primary and secondary amines react with isothiocyanates to form substituted thioureas. This reaction is generally efficient and proceeds under mild conditions. The reaction with a primary amine is depicted below:

The kinetics of the aminolysis of isothiocyanates can be complex, with some reactions exhibiting second-order dependence on the amine concentration.[6] This suggests a mechanism where a second amine molecule acts as a base to facilitate the proton transfer in the intermediate.

Reaction with Thiol Nucleophiles

Thiols, particularly in their thiolate form (RS-), are potent nucleophiles that react with isothiocyanates to form dithiocarbamates. This reaction is of significant biological relevance as it underlies the covalent modification of cysteine residues in proteins.

pH-Dependence of Reactivity

The selectivity of isothiocyanates towards amine and thiol nucleophiles is highly dependent on the reaction pH. This is due to the differing pKa values of the nucleophilic groups.

-

Thiols: Cysteine residues in proteins have a pKa of approximately 8-9. At physiological pH (~7.4), a significant portion exists as the highly nucleophilic thiolate anion. Reactivity with isothiocyanates is therefore favorable at neutral to moderately basic pH.

-

Amines: The primary amino groups of lysine residues have a pKa of around 10.5. At physiological pH, they are predominantly protonated as non-nucleophilic ammonium ions (-NH3+). Efficient reaction with isothiocyanates typically requires a more basic environment (pH 9-11) to deprotonate the amine.[7]

This pH-dependent selectivity is a critical consideration in the design of covalent inhibitors targeting specific amino acid residues.

Quantitative Reactivity Data (Based on Analogous Compounds)

| Isothiocyanate | Nucleophile | pH | Second-Order Rate Constant (k2) [M⁻¹s⁻¹] | Reference |

| Benzyl Isothiocyanate | L-Glutathione | 6.5 | Data not available | [7] |

| Benzyl Isothiocyanate | L-Glutathione | 7.4 | Qualitatively more reactive than PITC | [7] |

| Benzyl Isothiocyanate | L-Glutathione | 8.0 | Data not available | [7] |

| Benzyl Isothiocyanate | L-Glutathione | 9.5 | Data not available | [7] |

| Phenyl Isothiocyanate | L-Glutathione | 6.5 | Data not available | [7] |

| Phenyl Isothiocyanate | L-Glutathione | 7.4 | Data not available | [7] |

| Phenyl Isothiocyanate | L-Glutathione | 8.0 | Data not available | [7] |

| Phenyl Isothiocyanate | L-Glutathione | 9.5 | Data not available | [7] |

Note: While the reference indicates that benzyl isothiocyanate is more reactive than phenyl isothiocyanate, specific rate constants were not provided in the search results.

The ortho-bromo substituent in this compound is expected to have a modest electron-withdrawing inductive effect, which should slightly increase the electrophilicity of the isothiocyanate carbon and thus enhance its reactivity compared to the unsubstituted benzyl isothiocyanate. However, steric hindrance from the ortho substituent could potentially counteract this electronic effect. A quantitative Hammett analysis would be required to precisely determine the substituent effect.

Experimental Protocols

The following are general protocols that can be adapted for studying the reactivity of this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves the conversion of the corresponding primary amine, 1-Bromo-2-(aminomethyl)benzene, to the isothiocyanate.

Protocol:

-

Formation of the Dithiocarbamate Salt: To a solution of 1-Bromo-2-(aminomethyl)benzene (1.0 eq) and a base such as triethylamine or potassium carbonate (2.0-3.0 eq) in a suitable solvent (e.g., THF, CH2Cl2, or a biphasic aqueous/organic system), add carbon disulfide (1.1-1.5 eq) dropwise at 0 °C.[8] Allow the reaction to warm to room temperature and stir until the amine is consumed (monitored by TLC).

-

Formation of the Isothiocyanate: Cool the reaction mixture back to 0 °C. Add a desulfurylating agent such as thiophosgene, cyanuric chloride (TCT), or tosyl chloride (TsCl) (1.0-1.2 eq) dropwise.[8] Stir the reaction at 0 °C for a specified time and then allow it to warm to room temperature.

-

Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

General Protocol for Reaction with an Amine Nucleophile

-

Reaction Setup: In a reaction vessel, dissolve this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile, THF, or dichloromethane).

-

Addition of Nucleophile: Add the primary or secondary amine (1.0-1.2 eq) to the solution. If the amine is a salt, a non-nucleophilic base (e.g., triethylamine or DIPEA) may be required for deprotonation.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup and Purification: Upon completion, the reaction mixture can be concentrated and the product purified by recrystallization or column chromatography.

General Protocol for Reaction with a Thiol Nucleophile

-

Reaction Setup: Dissolve this compound (1.0 eq) in a buffered solution (e.g., phosphate buffer, pH 7.4) or a mixture of buffer and an organic co-solvent like acetonitrile to ensure solubility.

-

Addition of Nucleophile: Add the thiol-containing compound (e.g., N-acetylcysteine or a peptide) (1.0-1.2 eq) to the solution.

-

Reaction Monitoring: Monitor the reaction progress by HPLC, observing the disappearance of the starting material and the appearance of the dithiocarbamate product.

-

Product Characterization: The product can be isolated by preparative HPLC and characterized by mass spectrometry and NMR.

Kinetic Analysis of the Reaction with Nucleophiles

The reaction kinetics can be monitored using either UV-Vis spectroscopy or HPLC.

Using UV-Vis Spectroscopy:

-

Identify a wavelength where the starting material and product have significantly different molar absorptivities.

-

Initiate the reaction in a cuvette inside a temperature-controlled spectrophotometer.

-

Record the absorbance at the chosen wavelength at regular time intervals.

-

Convert absorbance values to concentration using a calibration curve.

-

Plot concentration versus time and fit the data to the appropriate integrated rate law to determine the rate constant.

Using HPLC:

-

Develop an HPLC method that can separate the starting material, product, and any potential side products.

-

Initiate the reaction in a thermostated vial.

-

At specific time points, withdraw an aliquot of the reaction mixture, quench the reaction (e.g., by acidification or rapid dilution), and inject it into the HPLC.

-

Record the peak areas of the starting material and product.

-

Convert peak areas to concentrations using calibration curves.

-

Plot concentration versus time to determine the rate constant.[9][10]

Relevance in Drug Development

The ability of this compound to covalently modify nucleophilic amino acid residues makes it a valuable scaffold for the development of targeted covalent inhibitors (TCIs).[11] TCIs offer several advantages over non-covalent inhibitors, including:

-

Increased Potency and Duration of Action: Covalent bond formation is often irreversible, leading to prolonged target inhibition.

-

Improved Selectivity: By targeting less conserved nucleophilic residues, it is possible to achieve high selectivity for a specific protein target over closely related family members.

The bromo-substituent on the aromatic ring of this compound provides a handle for further synthetic modification. Through cross-coupling reactions, various substituents can be introduced to optimize binding affinity and selectivity for the target protein.

Conclusion

This compound is a versatile chemical entity with significant potential in drug discovery and chemical biology. Its reactivity is dominated by the electrophilic nature of the isothiocyanate group, which readily reacts with amine and thiol nucleophiles in a pH-dependent manner. While specific quantitative reactivity data for this compound is yet to be extensively reported, its reactivity can be rationally predicted based on the behavior of analogous benzyl isothiocyanates. The experimental protocols provided in this guide offer a starting point for researchers to investigate the reactivity of this compound and to explore its potential as a covalent modifier of biological targets. Further studies are warranted to fully characterize its kinetic profile and to harness its potential in the development of novel therapeutics.

References

- 1. research.monash.edu [research.monash.edu]

- 2. Anticancer activities of dietary benzyl isothiocyanate: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Suppression of multiple processes relevant to cancer progression by benzyl isothiocyanate may result from the inhibition of Aurora A kinase activity - Food & Function (RSC Publishing) [pubs.rsc.org]

- 5. phcog.com [phcog.com]

- 6. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Insights into Brominated Benzyl Isothiocyanates: A Technical Guide

Spectroscopic Data of 1-Bromo-2-isothiocyanatobenzene

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-Bromo-2-isothiocyanatobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.51 | dd | 8.1, 0.8 | Ar-H |

| 7.24 - 7.17 | m | Ar-H | |

| 7.10 - 7.03 | m | Ar-H |

¹³C NMR Data [1]

| Chemical Shift (δ) ppm | Assignment |

| 137.8 | Ar-C |

| 133.3 | Ar-C |

| 131.4 | Ar-C |

| 128.3 | Ar-C |

| 128.2 | Ar-C |

| 127.0 | Ar-C |

| 120.8 | Ar-C |

Infrared (IR) Spectroscopy

The isothiocyanate group (-N=C=S) exhibits a characteristic strong and sharp absorption band in the region of 2200-2000 cm⁻¹.

| Wavenumber (cm⁻¹) | Assignment |

| ~2100 | ν(N=C=S) asymmetric stretching |

Mass Spectrometry (MS)

The mass spectrum of 1-Bromo-2-isothiocyanatobenzene shows a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ of nearly equal intensity.

| m/z | Assignment |

| 215 | [M+2]⁺ |

| 213 | [M]⁺ |

| 134 | [M - Br]⁺ |

| 75 | C₆H₃⁺ |

Proposed Synthesis of 1-Bromo-2-(isothiocyanatomethyl)benzene

A plausible synthetic route to this compound involves a two-step process starting from o-bromotoluene:

-

Free-Radical Bromination: The methyl group of o-bromotoluene is brominated to form 1-bromo-2-(bromomethyl)benzene.

-

Nucleophilic Substitution: The resulting benzylic bromide is then converted to the isothiocyanate by reaction with a thiocyanate salt.

Experimental Protocols

Step 1: Synthesis of 1-Bromo-2-(bromomethyl)benzene

This procedure is based on a typical free-radical bromination of a toluene derivative using N-bromosuccinimide (NBS).[1][2]

-

To a solution of 2-bromotoluene (1 equivalent) in a suitable solvent such as chlorobenzene, add N-bromosuccinimide (1 equivalent) and a catalytic amount of a radical initiator like benzoyl peroxide (0.02 equivalents).[2]

-

Heat the reaction mixture to reflux for approximately 20 hours.[2]

-

Monitor the reaction progress by a suitable technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.[2]

-

Wash the filtrate with water and a saturated sodium chloride solution.

-

Dry the organic phase over anhydrous sodium sulfate and filter.[2]

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 1-bromo-2-(bromomethyl)benzene by recrystallization or column chromatography.

Step 2: Synthesis of this compound

This procedure is a standard method for the synthesis of benzyl isothiocyanates from benzyl bromides.

-

Dissolve 1-bromo-2-(bromomethyl)benzene (1 equivalent) in a polar aprotic solvent such as acetone or dimethylformamide (DMF).

-

Add sodium thiocyanate or potassium thiocyanate (1.1 to 1.5 equivalents).

-

Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) and monitor its progress.

-

Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by column chromatography.

Spectroscopic Analysis Protocols

The following are general protocols for obtaining the spectroscopic data.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 600 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).

-

IR Spectroscopy: IR spectra are often recorded on an FTIR spectrometer. The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent.

-

Mass Spectrometry: Mass spectra are typically obtained using a mass spectrometer with electron ionization (EI) at 70 eV. The sample is introduced directly or via a gas chromatograph (GC-MS).

Synthetic Workflow Diagram

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed two-step synthesis of this compound.

References

A Comprehensive Technical Guide on the Solubility of 1-Bromo-2-(isothiocyanatomethyl)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 1-Bromo-2-(isothiocyanatomethyl)benzene, a compound of interest in organic synthesis and drug discovery. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide combines theoretical principles of solubility with generalized experimental protocols that can be adapted for its determination.

Core Concepts of Solubility

The solubility of a compound is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound possesses both polar and non-polar characteristics. The benzene ring and the bromo group contribute to its non-polar nature, while the isothiocyanate (-N=C=S) group introduces polarity.

Based on the properties of structurally similar compounds, such as 1-bromo-3-isothiocyanatobenzene, it is anticipated that this compound will exhibit greater solubility in organic solvents compared to water.[1] The presence of the isothiocyanate group can introduce a degree of polarity, potentially enhancing solubility in polar organic solvents.[1] Furthermore, the isothiocyanate group may participate in hydrogen bonding with protic solvents, which could also influence its solubility.[1]

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Dimethyl sulfoxide (DMSO), Acetonitrile | High | The polarity of these solvents can interact favorably with the polar isothiocyanate group, while the organic nature of the solvents can accommodate the non-polar benzene ring.[1] |

| Polar Protic | Ethanol, Methanol | Moderate to High | These solvents can act as hydrogen bond donors to the nitrogen and sulfur atoms of the isothiocyanate group, enhancing solubility.[1] |

| Non-Polar | Toluene, Hexane, Diethyl ether | Low to Moderate | The non-polar benzene ring will have favorable interactions with these solvents, but the polar isothiocyanate group will limit overall solubility. |

| Aqueous | Water | Low | The predominantly non-polar character of the molecule is expected to result in poor solubility in water. |

Experimental Protocols

The following are generalized experimental protocols for the qualitative and quantitative determination of solubility for an organic compound like this compound.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

Selection of test solvents (e.g., water, ethanol, acetone, toluene, hexane)

-

Small test tubes

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10-20 mg of this compound to a small test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution for the presence of undissolved solid.

-

Record the compound as "soluble," "partially soluble," or "insoluble."

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility at a given temperature.

Materials:

-

This compound

-

Chosen solvent

-

Scintillation vials or small flasks with screw caps

-

Constant temperature bath (e.g., shaker incubator)

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vial

Procedure:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a scintillation vial.

-

Seal the vial and place it in a constant temperature bath. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand undisturbed in the temperature bath for several hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved particles.

-

Dispense the filtered solution into a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Once the solvent is completely removed, weigh the dish or vial containing the dried solute.

-

Calculate the solubility in g/L or mol/L.

Visualizing Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: General workflow for solubility determination.

Synthesis of this compound

A plausible synthetic route would be the conversion of 2-bromobenzylamine to the corresponding dithiocarbamate, followed by decomposition to the isothiocyanate.

The following diagram illustrates a logical relationship for a plausible synthesis.

Caption: Plausible synthetic pathway.

Disclaimer: This guide is intended for informational purposes only. Researchers should consult relevant safety data sheets (SDS) and perform a thorough literature search for the most up-to-date and specific protocols before conducting any experimental work. The predicted solubility and synthetic pathway are based on general chemical principles and may not reflect the actual experimental outcomes.

References

Potential Applications of 1-Bromo-2-(isothiocyanatomethyl)benzene in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential applications of 1-Bromo-2-(isothiocyanatomethyl)benzene in the field of medicinal chemistry. While direct experimental data on this specific molecule is limited in publicly accessible literature, this document extrapolates its potential therapeutic value based on the well-established bioactivity of the isothiocyanate (ITC) class of compounds and its structural analogs. This guide covers the prospective synthesis, physicochemical properties, and potential mechanisms of action, with a primary focus on oncology. Detailed experimental protocols for the synthesis and biological evaluation of similar compounds are provided to guide future research. All quantitative data from related compounds is summarized for comparative analysis, and key processes are visualized through workflow and signaling pathway diagrams.

Introduction to Isothiocyanates in Drug Discovery

Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds characterized by the -N=C=S functional group. They are renowned for their presence in cruciferous vegetables and their broad spectrum of biological activities.[1][2] In medicinal chemistry, ITCs have garnered significant attention for their potent anticancer properties, which are attributed to their ability to modulate multiple cellular signaling pathways.[2][3] These pathways include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors).[3]

This compound is a synthetic ITC that combines the reactive isothiocyanate group with a bromo-substituted benzene ring. The presence of the bromine atom at the ortho position of the benzyl group is anticipated to modulate the compound's electrophilicity, lipophilicity, and metabolic stability, thereby influencing its biological activity and pharmacokinetic profile. While specific research on this molecule is not widely published, its structural similarity to known bioactive ITCs, such as benzyl isothiocyanate (BITC), suggests it holds promise as a candidate for further investigation in drug development programs.

Synthesis and Characterization

The synthesis of this compound can be approached through established methods for the preparation of benzyl isothiocyanates. A plausible and efficient synthetic route would involve a two-step process starting from 2-bromotoluene.

Proposed Synthetic Pathway

A feasible synthetic workflow for this compound is outlined below. This process begins with the bromination of 2-bromotoluene to yield 1-bromo-2-(bromomethyl)benzene, followed by a nucleophilic substitution with a thiocyanate salt to introduce the isothiocyanate functionality.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Bromo-2-(bromomethyl)benzene

-

To a solution of 2-bromotoluene (1 equivalent) in a suitable non-polar solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 equivalents).

-

Add a catalytic amount of a radical initiator, such as benzoyl peroxide (0.02 equivalents).

-

Reflux the reaction mixture under inert atmosphere for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-bromo-2-(bromomethyl)benzene, which can be purified by column chromatography.

Step 2: Synthesis of this compound

-

Dissolve the purified 1-bromo-2-(bromomethyl)benzene (1 equivalent) in a polar aprotic solvent like acetone.

-

Add potassium thiocyanate (1.2 equivalents) to the solution.

-

Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture and filter off the potassium bromide salt.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Physicochemical Properties of Structurally Related Compounds

Due to the absence of specific experimental data for this compound, the following table summarizes the key physicochemical properties of closely related analogs to provide an estimation.

| Property | 1-Bromo-4-(isothiocyanatomethyl)benzene[3] | 1-Bromo-2-isothiocyanatobenzene[4] | Benzyl isothiocyanate[5][6][7] |

| Molecular Formula | C₈H₆BrNS | C₇H₄BrNS | C₈H₇NS |

| Molecular Weight | 228.11 g/mol | 214.08 g/mol | 149.21 g/mol |

| Appearance | Liquid (Predicted) | Colorless oil | Colorless to pale yellow liquid |

| Boiling Point | 308.5 °C at 760 mmHg (Predicted) | Not available | 242-243 °C |

| Density | 1.655 g/cm³ (Predicted) | Not available | 1.125 g/cm³ |

Potential Medicinal Chemistry Applications

The primary therapeutic potential of this compound is anticipated to be in the area of oncology, based on the extensive research into the anticancer activities of other isothiocyanates.

Anticancer Activity

Isothiocyanates exert their anticancer effects through a variety of mechanisms, often targeting multiple signaling pathways involved in cancer cell proliferation, survival, and metastasis.

3.1.1. Induction of Apoptosis

A key mechanism of action for many ITCs is the induction of apoptosis in cancer cells. This is often mediated through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. rsc.org [rsc.org]

- 3. 4-Bromobenzylisothiocyanate | C8H6BrNS | CID 97620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-bromo-2-isothiocyanatobenzene | 13037-60-0 | Buy Now [molport.com]

- 5. Benzene, (isothiocyanatomethyl)- [webbook.nist.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. cosylab.iiitd.edu.in [cosylab.iiitd.edu.in]

An In-depth Technical Guide to 1-Bromo-2-(isothiocyanatomethyl)benzene as a Versatile Building Block for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-(isothiocyanatomethyl)benzene is a bifunctional aromatic compound poised to be a highly valuable scaffold in synthetic and medicinal chemistry. Possessing two distinct reactive centers—an electrophilic isothiocyanate group and a bromine-substituted benzyl moiety amenable to substitution and metal-catalyzed cross-coupling reactions—this building block offers a rich platform for the construction of a diverse array of fused and substituted heterocyclic systems. This guide details the synthesis of the core molecule and explores its application in the preparation of key heterocyclic frameworks, including benzothiazinones, triazole-thiols, and thiadiazoles. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are provided to facilitate its use in research and drug discovery programs.

Introduction

The strategic placement of orthogonal reactive functional groups on a rigid aromatic core is a cornerstone of modern synthetic chemistry, enabling the streamlined construction of complex molecular architectures. This compound embodies this principle, featuring a nucleophile-reactive isothiocyanate group and a synthetically versatile aryl bromide. The isothiocyanate moiety is a well-established precursor for sulfur- and nitrogen-containing heterocycles, readily reacting with amines, hydrazines, and other nucleophiles. Concurrently, the o-bromobenzyl unit can participate in intramolecular cyclizations via nucleophilic substitution or serve as a handle for further functionalization through cross-coupling chemistry. This dual reactivity makes it an ideal starting material for building libraries of novel heterocyclic compounds, which are foundational to drug discovery and materials science.

Synthesis of the Building Block: this compound

The target building block can be synthesized in a straightforward two-step sequence starting from commercially available o-bromotoluene. The synthesis involves a radical-initiated benzylic bromination followed by a nucleophilic substitution with a thiocyanate salt.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-Bromo-2-(bromomethyl)benzene (o-Bromobenzyl bromide)

To a solution of o-bromotoluene (17.1 g, 0.1 mol) in carbon tetrachloride (100 mL), N-bromosuccinimide (NBS) (19.6 g, 0.11 mol) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.164 g, 1 mmol) are added. The mixture is heated to reflux and stirred for 5 hours. The reaction is monitored by TLC. After completion, the mixture is cooled to room temperature, and the succinimide byproduct is filtered off. The filtrate is concentrated under reduced pressure to afford the crude product, which can be purified by vacuum distillation to yield o-bromobenzyl bromide as a colorless to pale yellow oil.

Step 2: Synthesis of this compound

o-Bromobenzyl bromide (12.5 g, 0.05 mol) is dissolved in acetone (150 mL). To this solution, potassium thiocyanate (KSCN) (5.8 g, 0.06 mol) is added, and the mixture is heated to reflux for 4 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, and the precipitated potassium bromide is removed by filtration. The filtrate is concentrated under reduced pressure. The resulting residue is dissolved in dichloromethane (100 mL), washed with water (2 x 50 mL) and brine (50 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo to yield this compound.

Application in Heterocyclic Synthesis

The unique arrangement of the bromo and isothiocyanatomethyl groups allows for versatile cyclization strategies to produce a range of heterocyclic scaffolds.

Synthesis of 2-Amino-4H-benzo[e][1][2]thiazin-4-ones

Intramolecular cyclization can be achieved by first reacting the isothiocyanate moiety with an amine to form a thiourea intermediate. Subsequent base-mediated cyclization, where the thiourea nitrogen or sulfur acts as a nucleophile to displace the ortho-bromo group, can lead to fused heterocyclic systems. A particularly valuable transformation is the synthesis of benzothiazinone derivatives, which are present in numerous biologically active molecules.

Experimental Protocol: General Procedure for 2-Amino-4H-benzo[e][1]thiazines

To a solution of this compound (1 mmol) in ethanol (10 mL), the desired primary or secondary amine (1.1 mmol) is added. The mixture is stirred at room temperature for 2-4 hours to form the corresponding N-(2-bromobenzyl)thiourea intermediate. After completion (monitored by TLC), potassium carbonate (2 mmol) is added, and the mixture is heated to reflux for 8-12 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 2-amino-4H-benzo[e][1]thiazine derivative.

Synthesis of 5-((2-Bromophenyl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol

The reaction of isothiocyanates with hydrazine hydrate is a classical method for preparing 4-amino-5-substituted-1,2,4-triazole-3-thiols. These compounds are valuable intermediates for the synthesis of a wide range of fused heterocyclic systems and exhibit diverse biological activities.

Experimental Protocol: Synthesis of 5-((2-Bromophenyl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol

A mixture of this compound (10 mmol) and hydrazine hydrate (20 mmol) in ethanol (50 mL) is heated under reflux for 6 hours. The reaction mixture is then cooled to room temperature, during which a solid precipitate forms. The solid is collected by filtration, washed with cold ethanol, and recrystallized from ethanol to give the pure product.[2]

Synthesis of 2-Amino-5-((2-bromophenyl)methyl)-1,3,4-thiadiazole

Acid-catalyzed cyclization of thiosemicarbazide derivatives, formed from the reaction of isothiocyanates and hydrazides, is a common route to 2,5-disubstituted-1,3,4-thiadiazoles. By using thiosemicarbazide itself, one can prepare 2-amino-1,3,4-thiadiazoles.

References

An In-depth Technical Guide to 1-Bromo-2-(isothiocyanatomethyl)benzene: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-2-(isothiocyanatomethyl)benzene, a halogenated aromatic isothiocyanate. While specific details regarding its initial discovery and a comprehensive history are not extensively documented in publicly available literature, this document consolidates available information on its synthesis, physicochemical properties, and, most significantly, the well-documented biological activities and associated signaling pathways of its core functional moiety, the benzyl isothiocyanate group. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, chemical biology, and drug development who are interested in the potential applications of this and related compounds.

Introduction

This compound, also known as 2-bromobenzyl isothiocyanate, belongs to the family of isothiocyanates (ITCs), a class of naturally occurring and synthetic compounds characterized by the -N=C=S functional group. Isothiocyanates are renowned for their diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties. The presence of a bromine atom and a benzyl isothiocyanate group on the same aromatic ring makes this molecule an interesting candidate for further investigation in medicinal chemistry, potentially offering unique properties in terms of reactivity, bioavailability, and target engagement.

Synthesis of this compound

Proposed Synthetic Workflow

The proposed synthesis involves the free-radical bromination of 2-bromotoluene to yield 2-bromobenzyl bromide, followed by a nucleophilic substitution reaction with a thiocyanate salt to introduce the isothiocyanate functionality.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of 2-Bromobenzyl bromide

-

Materials: 2-bromotoluene, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) or benzoyl peroxide, Carbon tetrachloride (CCl4).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromotoluene (1 equivalent) in CCl4.

-

Add NBS (1.1 equivalents) and a catalytic amount of AIBN or benzoyl peroxide.

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the solid succinimide floats on the surface of the solvent.

-

Cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain crude 2-bromobenzyl bromide, which can be further purified by vacuum distillation or recrystallization.

-

Step 2: Synthesis of this compound

-

Materials: 2-bromobenzyl bromide, Potassium thiocyanate (KSCN), Acetone or Ethanol.

-

Procedure:

-

Dissolve 2-bromobenzyl bromide (1 equivalent) in acetone or ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add a solution of KSCN (1.2 equivalents) in the same solvent.

-

Heat the mixture to reflux and stir for several hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and filter off the precipitated potassium bromide.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove any remaining inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to yield this compound.

-

The product can be purified by column chromatography on silica gel.

-

Physicochemical Properties

Quantitative data for this compound is scarce. However, data for its precursors and a related isomer are available and summarized below for reference.

Table 1: Physicochemical Data of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance | Boiling Point (°C) |

| This compound | C₈H₆BrNS | 228.11 | 17863-40-0 | Not specified | Not specified |

| 2-Bromotoluene | C₇H₇Br | 171.04 | 95-46-5 | Liquid | 181.7 |

| 2-Bromobenzyl bromide | C₇H₆Br₂ | 249.93 | 3433-80-5 | Not specified | 235-240 |

| 4-Bromobenzyl isothiocyanate | C₈H₆BrNS | 228.11 | 2076-56-4 | Not specified | Not specified |

Biological Activity and Signaling Pathways

The biological activities of this compound have not been specifically reported. However, the core functional group, benzyl isothiocyanate (BITC), is a well-studied compound with a broad spectrum of biological effects. It is reasonable to extrapolate that this compound would exhibit similar, albeit potentially modulated, activities.

Anticancer Activity

BITC is a potent chemopreventive and therapeutic agent against various cancers. Its anticancer effects are mediated through multiple mechanisms, including the induction of apoptosis and autophagy, and the inhibition of cell proliferation and metastasis.

4.1.1. Induction of Apoptosis and Autophagy via ROS Generation

A primary mechanism of BITC-induced cancer cell death is the generation of reactive oxygen species (ROS). Elevated ROS levels lead to oxidative stress, which in turn triggers both apoptosis (programmed cell death) and autophagy (a cellular degradation and recycling process).

Caption: BITC induces apoptosis and autophagy through ROS generation.

4.1.2. Modulation of Key Signaling Pathways

BITC has been shown to modulate several critical signaling pathways involved in cancer cell survival and proliferation.

-

MAPK Pathway: BITC can activate pro-apoptotic JNK and p38 MAPKs while inhibiting the pro-survival ERK1/2 pathway.

-

PI3K/Akt/mTOR Pathway: BITC is known to inhibit the PI3K/Akt/mTOR signaling cascade, which is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway can lead to the induction of autophagy.

Caption: BITC modulates MAPK and PI3K/Akt/mTOR signaling pathways.

Antimicrobial Activity

BITC has demonstrated significant antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism of action is thought to involve the disruption of cell membrane integrity and the inhibition of essential enzymes.

Anti-inflammatory Activity

BITC exhibits anti-inflammatory effects by modulating key inflammatory pathways. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a central role in the inflammatory response, and to activate the Nrf2-antioxidant response element (ARE) pathway, which upregulates the expression of cytoprotective genes.

Caption: BITC exerts anti-inflammatory effects via NF-κB and Nrf2 pathways.

Future Perspectives

This compound represents an understudied molecule with significant potential for drug discovery and development. The presence of the bromine atom could influence its pharmacokinetic properties, such as membrane permeability and metabolic stability, potentially offering advantages over the parent benzyl isothiocyanate. Future research should focus on:

-

Developing and optimizing a reproducible synthetic protocol for this compound and characterizing its physicochemical properties in detail.

-

Evaluating its biological activities , including its anticancer, antimicrobial, and anti-inflammatory effects, in a range of in vitro and in vivo models.

-

Investigating its mechanism of action to determine if it operates through similar or distinct pathways compared to benzyl isothiocyanate.

-

Exploring structure-activity relationships by synthesizing and testing a library of halogenated benzyl isothiocyanate analogs.

Conclusion

While the history of this compound remains to be fully elucidated, its chemical structure suggests a promising profile for biological activity. By leveraging the extensive knowledge of benzyl isothiocyanate's mechanisms of action, researchers can strategically investigate this halogenated derivative as a novel therapeutic agent. This technical guide provides a foundational resource to stimulate and guide future research in this exciting area.

Literature review of 1-Bromo-2-(isothiocyanatomethyl)benzene research

This technical guide will, therefore, provide a summary of general synthetic methods for structurally related substituted benzyl isothiocyanates and an overview of their known chemical properties and biological activities, which may serve as a proxy for understanding the potential characteristics of 1-Bromo-2-(isothiocyanatomethyl)benzene.

General Synthesis of Substituted Benzyl Isothiocyanates

The most common and versatile method for the synthesis of isothiocyanates, including substituted benzyl isothiocyanates, involves the reaction of a primary amine with a thiocarbonyl transfer reagent.[3][4][5][6] The general pathway begins with the corresponding substituted benzylamine.

Key Synthetic Pathways:

-

From Primary Amines using Carbon Disulfide (CS2): This is a widely used, two-step approach.[3]

-

Step 1: Dithiocarbamate Salt Formation: The primary amine (e.g., 2-bromobenzylamine) reacts with carbon disulfide in the presence of a base (like potassium carbonate or triethylamine) to form a dithiocarbamate salt in situ.[7]

-

Step 2: Desulfurization: The dithiocarbamate salt is then treated with a desulfurization agent to yield the isothiocyanate.[4] Common desulfurizing agents include cyanuric chloride, triphosgene, or hydrogen peroxide.[4][7]

-

-

Using Thiophosgene and its Alternatives: Historically, thiophosgene (CSCl2) was a common reagent for this conversion. However, due to its high toxicity, alternative and safer thiocarbonyl transfer reagents like 1,1'-thiocarbonyldiimidazole (TCDI) are now preferred.[3]

The synthesis of the unsubstituted benzyl isothiocyanate from benzylamine and carbon disulfide has been reported to achieve high yields, often up to 99%.[7][8] It is plausible that a similar approach could be applied to the synthesis of this compound starting from 2-bromobenzylamine.

General Experimental Protocol for Isothiocyanate Synthesis from a Primary Amine

The following is a generalized protocol based on methods reported for the synthesis of various alkyl and aryl isothiocyanates and can be adapted for the synthesis of the target compound.[7]

Materials:

-

Substituted Benzylamine (e.g., 2-bromobenzylamine)

-

Carbon Disulfide (CS2)

-

Potassium Carbonate (K2CO3)

-

Cyanuric Chloride (TCT)

-

Dichloromethane (CH2Cl2)

-

Water

-

Dimethylformamide (DMF) (for electron-deficient amines)

Procedure:

-

To a mixture of the primary amine (1 equivalent) and potassium carbonate (2 equivalents) in water, carbon disulfide (1.2 equivalents) is added dropwise at room temperature.

-

The reaction mixture is stirred for several hours until the formation of the dithiocarbamate salt is complete (monitoring by HPLC or GC is recommended).

-

The mixture is then cooled to 0°C, and a solution of cyanuric chloride (0.5 equivalents) in dichloromethane is added dropwise.

-

After the addition is complete, the mixture is stirred for an additional 30 minutes.

-

The reaction mixture is then basified (e.g., with 6N NaOH) to a pH > 11.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the crude isothiocyanate, which can be further purified by chromatography if necessary.

Physicochemical and Spectroscopic Data

Specific quantitative data for this compound is not available in the reviewed literature. However, for the parent compound, benzyl isothiocyanate, the following data is reported:

| Property | Value | Reference |

| Molecular Formula | C8H7NS | [8] |

| Molecular Weight | 149.21 g/mol | [8] |

| Appearance | Colorless oil | [7] |

| IR (neat) | 2091 cm⁻¹ (νN=C=S) | [7] |

| ¹H NMR (CDCl₃) | δ 4.71 (s, 2H), 7.31–7.41 (m, 5H) | [7] |

| GC-EIMS (m/z) | 149 [M⁺, 30%], 91 (100%) | [7] |

For the related compound, 2-chlorobenzyl isothiocyanate, a refractive index of 1.6115-1.6175 @ 20°C is reported.[9]

Reactivity and Potential Applications

Isothiocyanates are known for their reactivity towards nucleophiles, particularly at the electrophilic carbon atom of the -N=C=S group. They readily react with amines, thiols, and alcohols.[10] This reactivity is fundamental to their biological activities and their use as synthetic intermediates.[3][6]

Potential Applications in Research and Drug Development:

-

Anticancer and Antimicrobial Agents: Many isothiocyanates, particularly those derived from cruciferous vegetables like benzyl isothiocyanate, have been investigated for their anticancer, anti-inflammatory, and antimicrobial properties.[3][11] They are known to induce apoptosis in cancer cells and inhibit various enzymatic pathways.[11]

-

Bioconjugation: The reactivity of the isothiocyanate group with amine and thiol groups on proteins makes them useful reagents for bioconjugation, such as fluorescently labeling proteins for imaging studies.[12] Benzyl isothiocyanates have been shown to be effective for cysteine-specific labeling of proteins.[12]

-

Synthetic Intermediates: Isothiocyanates are versatile building blocks in organic synthesis, used in the preparation of various nitrogen- and sulfur-containing heterocyclic compounds.[10]

The bromo-substitution on the benzene ring of this compound would likely influence its reactivity and biological activity compared to the unsubstituted benzyl isothiocyanate. The bromine atom is an electron-withdrawing group, which could affect the electrophilicity of the isothiocyanate carbon. Furthermore, the bromine atom provides a handle for further synthetic modifications, for example, through cross-coupling reactions.

Logical Workflow for Synthesis and Characterization

Below is a generalized workflow for the synthesis and characterization of a substituted benzyl isothiocyanate like the target compound.

References

- 1. 2-Bromobenzyl isothiocyanate | CAS#:17863-40-0 | Chemsrc [chemsrc.com]

- 2. 17863-40-0_2-Bromobenzyl isothiocyanateCAS号:17863-40-0_2-Bromobenzyl isothiocyanate【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 8. BENZYL ISOTHIOCYANATE synthesis - chemicalbook [chemicalbook.com]

- 9. 2-Chlorobenzyl isothiocyanate, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]

- 12. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 1-Bromo-2-(isothiocyanatomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-(isothiocyanatomethyl)benzene, also known as 2-bromobenzyl isothiocyanate, is a reactive organic compound of interest to researchers in medicinal chemistry and drug discovery. Its structure, featuring a reactive isothiocyanate group and a substituted phenyl ring, makes it a versatile building block for the synthesis of novel therapeutic agents. Isothiocyanates, in general, are known for their broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the bromo-substituted benzyl moiety can be leveraged for further chemical modifications and to explore structure-activity relationships in drug design.

Physicochemical Properties

While detailed experimental data for this compound is not widely published, its properties can be estimated based on its structure and data from related compounds.

| Property | Value |

| CAS Number | 17863-40-0 |

| Molecular Formula | C₈H₆BrNS |

| Molecular Weight | 228.11 g/mol |

| Appearance | Expected to be a liquid or low-melting solid |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate) and insoluble in water. |

Commercial Availability

As of late 2025, this compound is not listed in the catalogs of major chemical suppliers as a stock item. Researchers requiring this compound will likely need to undertake its synthesis in-house. The necessary precursors, however, are commercially available.

Synthesis of this compound

The most direct synthetic route to this compound is from its corresponding primary amine, 2-bromobenzylamine. This conversion can be achieved using various reagents that introduce the thiocarbonyl group. Two common methods are presented below.

Starting Material Availability

The key precursor for the synthesis is 2-bromobenzylamine or its hydrochloride salt. This compound, along with its own precursor, 2-bromobenzyl bromide, can be sourced from several commercial suppliers.

| Compound | Suppliers | Purity |

| 2-Bromobenzylamine | Sigma-Aldrich, ChemicalBook, etc. | Varies by supplier |

| 2-Bromobenzylamine hydrochloride | Santa Cruz Biotechnology, TCI Chemicals, etc. | ≥95% |

| 2-Bromobenzyl bromide | Sigma-Aldrich, TCI Chemicals, Cenmed Enterprises, etc. | ≥98% |

Synthetic Pathways

The conversion of a primary amine to an isothiocyanate is a well-established transformation in organic chemistry.

Caption: Synthetic approach to this compound.

This is a classic and often high-yielding method for the preparation of isothiocyanates. However, it requires the use of highly toxic and volatile thiophosgene, necessitating stringent safety precautions.

Experimental Protocol:

-

Dissolution: Dissolve 2-bromobenzylamine (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.

-

Base Addition: Add a base, typically a tertiary amine like triethylamine (1.1 eq), to the solution.

-

Thiophosgene Addition: Cool the mixture in an ice bath and add a solution of thiophosgene (1.05 eq) in the same solvent dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: After filtering, concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Caption: Workflow for the synthesis using thiophosgene.

This method avoids the use of highly toxic thiophosgene and is a common alternative. It proceeds via a dithiocarbamate salt intermediate which is then decomposed to the isothiocyanate.

Experimental Protocol:

-

Dithiocarbamate Formation: Dissolve 2-bromobenzylamine (1.0 eq) in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Add a base, for example, an inorganic base like potassium carbonate or a strong organic base, followed by the dropwise addition of carbon disulfide (1.1 eq). Stir the mixture at room temperature for several hours to form the dithiocarbamate salt.

-

Desulfurization: To the solution containing the dithiocarbamate salt, add a desulfurizing agent. Common reagents for this step include cyanuric chloride, tosyl chloride, or an oxidizing agent like hydrogen peroxide. The choice of reagent will influence the reaction conditions and work-up procedure. For instance, with cyanuric chloride, the reaction is typically run at low temperatures.

-

Work-up and Purification: The work-up will depend on the desulfurizing agent used. Generally, it involves quenching the reaction, extraction with an organic solvent, washing, drying, and concentration. The final product is then purified by column chromatography.

Caption: Two-step, one-pot synthesis using carbon disulfide.

Potential Applications in Drug Discovery

While specific studies on this compound are not abundant in the literature, the broader class of benzyl isothiocyanates has garnered significant interest for its pharmacological properties. Benzyl isothiocyanate, the parent compound, has been extensively studied for its anticancer activities, which are mediated through various mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

The introduction of a bromine atom at the 2-position of the benzyl ring in this compound offers several possibilities for drug development:

-